![molecular formula C17H17N3O3S B2449364 N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide CAS No. 898420-61-6](/img/structure/B2449364.png)
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide, also known as SU6668, is a small molecule inhibitor of tyrosine kinases. It has been extensively studied for its potential use in treating cancer and other diseases.
Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound has been evaluated for its antibacterial properties. Studies demonstrate its effectiveness against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent (Sri et al., 2014). Another research synthesized derivatives of this compound, showing significant activity against human pathogenic microorganisms, highlighting its potential in developing new antimicrobials (Saravanan et al., 2015).
Structural and Spectroscopic Studies
Structural analysis through X-ray powder diffraction data of nimesulidetriazole derivatives of this compound has been conducted. These studies provide insights into the intermolecular interactions and molecular geometries, which are crucial for understanding its chemical behavior (Dey et al., 2015). Additionally, vibrational spectroscopic studies using FT-IR and FT-Raman spectra have been done to understand its chemical characteristics and potential as a chemotherapeutic agent (Sebastian et al., 2015).
Antioxidant, Antifungal, and Antibacterial Activities
This compound's derivatives have shown notable antioxidant, antifungal, and antibacterial activities. For instance, certain derivatives exhibited significant free radical scavenging activity and considerable antifungal and antibacterial properties against various strains, showcasing its diverse biological applications (Kumar & Vijayakumar, 2017).
Anticancer Activity
Derivatives of this compound have been synthesized and evaluated for their anticancer properties. Certain derivatives have shown potent inhibitory activities against human cancer cell lines, suggesting their potential use in cancer therapy (Liu et al., 2009).
Synthesis and Characterization
The synthesis and structural characterization of N-[2-methyl-4-(3-phenoxyprop-1-ynyl)phenyl]methanesulfonamide, a related compound, have been documented. This provides a foundation for further exploration of its chemical properties and potential applications (Durgadas et al., 2012).
Other Research Applications
The compound has been explored in various other research contexts, such as its role in methylation reactions, spectroscopic studies, and as a part of studies on different molecular structures and reactions https://consensus.app/papers/study-methylation-reactions-2phenylquinazoline4tion-sapaev/9b5c569eae895d15960944d85056abd6/?utm_source=chatgpt; https://consensus.app/papers/spectroscopic-studies-complexes-huczyński/809f4d5413f051a38727031d89238e56/?utm_source=chatgpt" target="_blank">(Kubota & Uda, 1973; Sapaev et al., 2021; Huczyński et al., 2007)
Propiedades
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-10-13(8-9-15(11)19-24(3,22)23)20-12(2)18-16-7-5-4-6-14(16)17(20)21/h4-10,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPVYXGBZWYCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

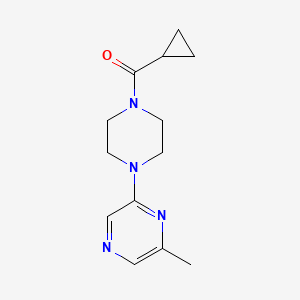
![3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid](/img/structure/B2449285.png)
![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2449287.png)
![3-(4-fluorophenyl)-1-[2-(2-methoxyanilino)-2-oxoethyl]-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2449288.png)

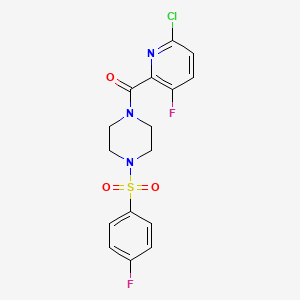
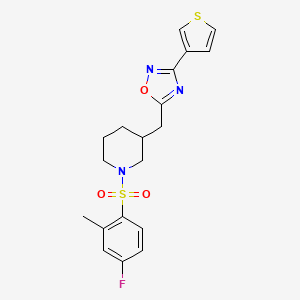
![4-allyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2449293.png)
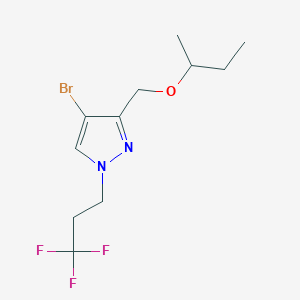
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2449296.png)
![5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2449299.png)
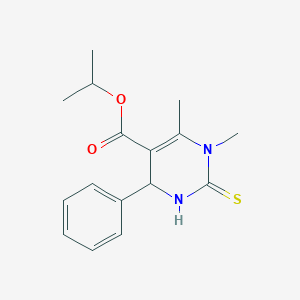
![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2449301.png)
![4-[4,7,8-Trimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2449303.png)